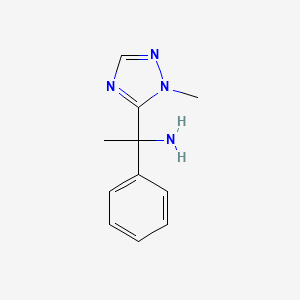

1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine

Description

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a nitrogen-containing heterocyclic compound featuring a phenylethanamine backbone substituted with a 1-methyl-1H-1,2,4-triazol-5-yl group. The 1,2,4-triazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the phenyl group may influence lipophilicity and receptor binding .

Key structural attributes:

- Molecular formula: C₁₁H₁₄N₄

- Functional groups: Primary amine, methyl-substituted triazole, phenyl.

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-(2-methyl-1,2,4-triazol-3-yl)-1-phenylethanamine |

InChI |

InChI=1S/C11H14N4/c1-11(12,9-6-4-3-5-7-9)10-13-8-14-15(10)2/h3-8H,12H2,1-2H3 |

InChI Key |

BSXYLNIADPHEKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=NC=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Construction of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors. For example, treatment of hydrazides with nitriles under basic conditions at elevated temperatures can yield 3-substituted 5-methyl-4H-1,2,4-triazoles, as described in literature for related compounds.

Attachment of the Phenylethanamine Side Chain

The phenylethanamine moiety can be introduced via amide coupling or reductive amination strategies. A common approach involves coupling an amine intermediate with a phenyl-substituted acid derivative or aldehyde, followed by reduction to the amine. Alternatively, direct substitution reactions on a preformed triazole ring with phenylethanamine derivatives have been reported.

Representative Preparation Methodologies

Hydrazide Cyclization Route

- Step 1: Synthesis of hydrazide intermediate by reaction of ester precursors with hydrazine hydrate.

- Step 2: Cyclization of hydrazide with acetonitrile or related nitriles in the presence of potassium carbonate in n-butanol at 150 °C to form the 1,2,4-triazole ring.

- Step 3: Methylation of the triazole nitrogen using methyl iodide to yield the N-methylated triazole.

- Step 4: Coupling with phenylethanamine or its derivatives to install the side chain.

Azide-Alkyne Cycloaddition (Click Chemistry) Approach

Although more commonly used for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for related heterocycles or as a step in multi-ring systems. The key steps include:

- Preparation of an azide-functionalized intermediate.

- Reaction with an alkyne-functionalized phenylethanamine derivative under Cu(I) catalysis.

- Subsequent ring transformations to convert 1,2,3-triazoles to 1,2,4-triazoles if applicable.

This approach is efficient and yields high purity products, as confirmed by NMR and HRMS analyses.

Enamine Intermediate Strategy

Some syntheses involve enamines as intermediates, which react with azides or other nitrogen sources to form triazole rings under thermal or catalytic conditions. This method can be performed in various solvents, including DMF or aqueous media with amphiphilic amine catalysts, enhancing biocompatibility and yield.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate + ester | Reflux | Several hours | >80 | Purification by recrystallization |

| Cyclization to triazole | Hydrazide + acetonitrile + K2CO3 in n-butanol | 150 °C | Few hours | 60-75 | Requires inert atmosphere |

| N-Methylation | Methyl iodide + base (e.g., K2CO3) | Room temp to 50 °C | 12-24 h | 70-85 | Selective methylation at N1 position |

| Side chain coupling | Amine + acid chloride or aldehyde + reductant | Room temp to reflux | 1-24 h | 65-90 | Reductive amination or amide bond formation |

Yields vary depending on the purity of intermediates and reaction conditions. Typical purification involves column chromatography and recrystallization.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of methyl groups on the triazole ring and phenylethanamine side chain.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity (>95%).

- Infrared Spectroscopy (IR): Characteristic triazole ring vibrations and amine functional groups are observed.

- Melting Point Determination: Used to assess purity and confirm identity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole-containing amines. Below is a comparative analysis with structurally related analogs:

Structural Analogues

Key Comparative Insights

1,2,4-Triazoles exhibit stronger π-π stacking with aromatic residues in enzymes, as seen in PARP inhibitors like BMN 673 . The 1-methyl substitution on the triazole enhances metabolic stability compared to unsubstituted analogs .

Amine Linker Variations :

- The ethanamine linker in the target compound provides conformational flexibility, contrasting with rigidified backbones in BMN 673 .

Biological Activity

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine, a compound belonging to the triazole family, has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The compound features a triazole ring linked to a phenylethanamine moiety. This structural configuration is significant as it facilitates interactions with various biological targets. The triazole ring is known to mimic bioisosteres of carboxylic acids, allowing for effective binding to target proteins involved in critical biological processes.

Antibacterial Activity

Research indicates that compounds containing the triazole structure exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL . The mechanism often involves inhibition of bacterial DNA gyrase and other essential enzymes .

Anticancer Activity

Preliminary studies suggest that triazole derivatives can inhibit angiogenesis markers such as VEGF and MMP-9 in cancer cell lines like MDA-MB-231 . This inhibition is crucial as it can potentially reduce tumor growth and metastasis. The compound's ability to modulate these pathways positions it as a candidate for further development in cancer therapeutics.

Study on DprE1 Inhibition

A study focused on the inhibition of decaprenylphosphoribose-2′-epimerase (DprE1), an enzyme critical for mycobacterial cell wall synthesis, revealed that certain triazole derivatives could serve as effective inhibitors . Compounds designed based on the triazole scaffold demonstrated IC50 values comparable to established inhibitors, indicating their potential in treating tuberculosis.

Structure-Activity Relationship (SAR) Studies

A structure-activity relationship study highlighted the importance of substituents at specific positions on the triazole ring for enhancing biological activity. Modifications at the meta and para positions of the phenyl ring significantly influenced the inhibitory effects against thymidine phosphorylase and other targets .

Data Summary

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine, and how do they aid in structural confirmation?

Methodological Answer:

- NMR Spectroscopy (1H and 13C): Identifies proton environments (e.g., aromatic protons from phenyl groups, methyl substituents) and carbon frameworks. Integration ratios in 1H NMR confirm stoichiometry, while 13C NMR distinguishes between sp² and sp³ carbons .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns, validating the molecular formula. High-resolution MS (HRMS) resolves isotopic peaks for precise mass confirmation .

- IR Spectroscopy: Detects functional groups (e.g., N-H stretches from the amine, C-N vibrations in the triazole ring) .

- Cross-Validation: Compare experimental NMR data with theoretical calculations (e.g., DFT-based NMR predictions) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer:

- 2D NMR Techniques: Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to map proton-proton and proton-carbon connectivity, clarifying overlapping signals .

- Variable-Temperature NMR: Identify dynamic processes (e.g., tautomerism) causing signal splitting or broadening. For example, triazole ring tautomerization may alter chemical shifts .

- X-ray Crystallography: Resolve structural ambiguities by determining bond lengths, angles, and dihedral angles. Crystal structures can confirm the dominant tautomer or regioisomer .

- Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts to assign unexpected peaks to minor conformers or impurities .

Basic: What are the critical parameters in synthesizing this compound to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions:

- Temperature: Maintain reflux conditions (e.g., 120°C in toluene) to drive cyclization reactions .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or toluene for Dean-Stark water removal .

- Catalysts: Employ Pd/C or Cu(I) catalysts for regioselective triazole formation .

- Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from methanol) to isolate pure product .

Advanced: What strategies optimize the regioselectivity of triazole formation in the synthesis of this compound?

Methodological Answer:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Ensures 1,4-regioselectivity in triazole ring formation. Adjust ligand-to-metal ratios (e.g., TBTA ligands) to suppress side reactions .

- Substituent Effects: Electron-withdrawing groups on alkyne precursors favor specific regioisomers. For example, phenyl groups stabilize the 1,4-product via resonance .

- Crystallographic Validation: Confirm regiochemistry via X-ray diffraction, as NMR alone may not distinguish regioisomers .

Basic: How is the purity of this compound assessed post-synthesis?

Methodological Answer:

- HPLC/GC Analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Retention time matching against standards ensures purity .

- Elemental Analysis (EA): Verify C, H, and N content within ±0.4% of theoretical values .

- Melting Point Consistency: Sharp melting points (±2°C range) indicate homogeneity .

Advanced: What computational methods predict the bioactive conformation of this compound for target interaction studies?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the triazole amine and catalytic residues .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., fluorophenyl instead of phenyl) to validate predicted binding modes .

Basic: What are the solubility characteristics of this compound, and how do they influence experimental design?

Methodological Answer:

- Solubility Profile:

- Impact on Assays: Poor solubility may require sonication or surfactant addition (e.g., Tween-80) to prevent aggregation in cell-based studies .

Advanced: How do tautomeric forms of the triazole ring affect the compound’s reactivity and biological activity?

Methodological Answer:

- Tautomer Identification: Use X-ray crystallography to distinguish 1H-1,2,4-triazole (N1-H) vs. 2H-1,2,4-triazole (N2-H) tautomers. Dihedral angles between triazole and phenyl groups indicate dominant forms .

- Biological Impact: Tautomers may exhibit differing binding affinities. For example, N1-H tautomers form stronger hydrogen bonds with kinase ATP pockets .

- Stabilization Strategies: Introduce methyl groups at non-tautomerizing positions (e.g., 1-methyl substituent) to lock the triazole in a single form .

Basic: What safety and handling protocols are essential when working with this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- Waste Disposal: Neutralize acidic/basic residues before discarding. Collect organic waste in halogen-approved containers .

- Toxicity Data: Refer to SDS for acute toxicity (e.g., LD50 in rodents) and avoid inhalation of powdered compound .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway analysis of this compound?

Methodological Answer:

- Synthesis of Labeled Analogs: Incorporate ¹³C at the phenyl ring or ¹⁵N in the triazole amine via labeled precursors (e.g., ¹³C6-benzaldehyde) .

- Tracing Metabolism: Administer labeled compound to cell cultures and analyze metabolites via LC-MS/MS. Detect isotopic patterns to identify metabolic products (e.g., hydroxylated derivatives) .

- Enzyme Mechanism Studies: Use ¹⁵N-labeled amine to track nitrogen transfer in enzymatic reactions (e.g., cytochrome P450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.